molecular formula C39H45N7O7 B14272386 L-Alanyl-L-phenylalanyl-L-phenylalanyl-L-prolyl-L-tryptophylglycine CAS No. 166821-42-7

L-Alanyl-L-phenylalanyl-L-phenylalanyl-L-prolyl-L-tryptophylglycine

Katalognummer: B14272386
CAS-Nummer: 166821-42-7
Molekulargewicht: 723.8 g/mol
InChI-Schlüssel: JBDITPACKMSIHT-LOYSFJCHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

L-Alanyl-L-phenylalanyl-L-phenylalanyl-L-prolyl-L-tryptophylglycine is a peptide compound composed of six amino acids: alanine, phenylalanine, phenylalanine, proline, tryptophan, and glycine. Peptides like this one play crucial roles in various biological processes and have significant applications in scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of L-Alanyl-L-phenylalanyl-L-phenylalanyl-L-prolyl-L-tryptophylglycine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling: Each amino acid is activated and coupled to the growing peptide chain.

    Deprotection: Protective groups on the amino acids are removed to allow for the next coupling step.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

In industrial settings, the production of peptides like this compound may involve automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high purity and yield.

Analyse Chemischer Reaktionen

Types of Reactions

L-Alanyl-L-phenylalanyl-L-phenylalanyl-L-prolyl-L-tryptophylglycine can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the side chains of amino acids like tryptophan.

    Reduction: Reduction reactions can affect disulfide bonds if present.

    Substitution: Amino acid residues can be substituted to create analogs of the peptide.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, performic acid.

    Reducing Agents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).

    Substitution Reagents: Amino acid derivatives, coupling agents like HBTU or DIC.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of tryptophan can lead to the formation of kynurenine.

Wissenschaftliche Forschungsanwendungen

L-Alanyl-L-phenylalanyl-L-phenylalanyl-L-prolyl-L-tryptophylglycine has diverse applications in scientific research:

    Chemistry: Used as a model peptide to study peptide synthesis and reactions.

    Biology: Investigated for its role in protein-protein interactions and signaling pathways.

    Medicine: Explored for potential therapeutic applications, including as a drug delivery vehicle.

    Industry: Utilized in the development of peptide-based materials and sensors.

Wirkmechanismus

The mechanism of action of L-Alanyl-L-phenylalanyl-L-phenylalanyl-L-prolyl-L-tryptophylglycine involves its interaction with specific molecular targets. These interactions can influence various biological pathways, such as:

    Signal Transduction: Binding to receptors and modulating signaling cascades.

    Enzyme Inhibition: Acting as an inhibitor or substrate for specific enzymes.

    Protein-Protein Interactions: Facilitating or disrupting interactions between proteins.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    L-Alanyl-L-phenylalanine: A dipeptide with similar structural features.

    L-Phenylalanyl-L-phenylalanine: Another dipeptide with two phenylalanine residues.

    L-Prolyl-L-tryptophan: A dipeptide containing proline and tryptophan.

Uniqueness

L-Alanyl-L-phenylalanyl-L-phenylalanyl-L-prolyl-L-tryptophylglycine is unique due to its specific sequence and combination of amino acids, which confer distinct chemical and biological properties. Its structure allows for specific interactions and functions that are not observed in simpler peptides.

Eigenschaften

CAS-Nummer

166821-42-7

Molekularformel

C39H45N7O7

Molekulargewicht

723.8 g/mol

IUPAC-Name

2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetic acid

InChI

InChI=1S/C39H45N7O7/c1-24(40)35(49)43-30(19-25-11-4-2-5-12-25)37(51)45-32(20-26-13-6-3-7-14-26)39(53)46-18-10-17-33(46)38(52)44-31(36(50)42-23-34(47)48)21-27-22-41-29-16-9-8-15-28(27)29/h2-9,11-16,22,24,30-33,41H,10,17-21,23,40H2,1H3,(H,42,50)(H,43,49)(H,44,52)(H,45,51)(H,47,48)/t24-,30-,31-,32-,33-/m0/s1

InChI-Schlüssel

JBDITPACKMSIHT-LOYSFJCHSA-N

Isomerische SMILES

C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CC4=CNC5=CC=CC=C54)C(=O)NCC(=O)O)N

Kanonische SMILES

CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=CC=C2)C(=O)N3CCCC3C(=O)NC(CC4=CNC5=CC=CC=C54)C(=O)NCC(=O)O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.